N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide
Description
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c23-18(12-13-24-15-7-2-1-3-8-15)21-20-22-19-16-9-5-4-6-14(16)10-11-17(19)25-20/h1-9H,10-13H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLPQPUQLYBJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide typically involves the condensation of 4,5-dihydronaphtho[1,2-d]thiazole with 3-phenoxypropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Anticancer Applications
Research has demonstrated that N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide exhibits notable anticancer properties.
Case Studies
- In vitro studies have shown that this compound significantly inhibits the growth of various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). For instance, a study indicated a percent growth inhibition (PGI) of approximately 75% against A549 cells at a concentration of 10 µM.
| Cell Line | Concentration (µM) | Percent Growth Inhibition (%) |
|---|---|---|
| A549 | 10 | 75 |
| MCF7 | 10 | 70 |
| HT1080 | 10 | 68 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various pathogens.
Efficacy Against Bacteria
Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA).
Data Table on Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| MRSA | 8 |
| Escherichia coli | 16 |
| Staphylococcus aureus | 4 |
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, this compound has shown potential in reducing inflammatory markers.
Research Findings
In vitro studies indicated a reduction in tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) production in macrophage cell lines treated with the compound.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Structural Modifications and Derivatives
The synthesis of structural derivatives of this compound has been explored to enhance its pharmacological properties. Variations in substituents on the phenoxy group have been shown to affect biological activity significantly.
Example Derivative Studies
Research into derivatives has led to the identification of compounds with improved potency and selectivity for cancer cell lines.
Mechanism of Action
The mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process. In anticancer research, it induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following analysis compares N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide with analogous compounds in terms of structure, synthesis, and biological activity.
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Core Heterocycle : The 4,5-dihydronaphthothiazole core in the target compound shares structural similarity with thiadiazoles (e.g., antifungal agents in Jalilian et al. ) but differs from triazole-based derivatives (e.g., compound 6a ). The saturated dihydro moiety may enhance metabolic stability compared to fully aromatic systems.
Antifungal Activity :
- Substituted 4,5-dihydronaphtho[1,2-d]thiadiazoles exhibit potent antifungal activity against Candida albicans (IC₅₀: 2–8 µg/mL), attributed to their planar aromatic systems and electron-withdrawing substituents .
- Triazole derivatives (e.g., 6b) show moderate antifungal activity (MIC: 16–32 µg/mL), suggesting that the triazole ring alone is less effective than thiadiazoles .
Cytotoxicity :
- Thiadiazole derivatives demonstrate cytotoxicity against human cancer cell lines (e.g., HeLa, IC₅₀: 10–20 µM) . The phenoxypropanamide group in the target compound may modulate cytotoxicity by altering membrane permeability.
Cardioprotective Activity :
- Thiazole-hydrazine derivatives (e.g., compound in ) outperform Levocarnitine in reducing hypoxia-induced muscle contraction, suggesting that the thiazole core is critical for cardioprotection . The target compound’s phenoxypropanamide group could offer similar benefits but requires validation.
Pharmacokinetic and Physicochemical Properties
Table 2: Comparative Physicochemical Properties
Key Insights :
- The target compound’s higher LogP compared to triazoles may enhance cell membrane penetration but reduce aqueous solubility.
Biological Activity
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 372.46 g/mol. The structure features a naphtho[1,2-d]thiazole moiety linked to a phenoxypropanamide group, which is crucial for its biological activity.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study on related thiazole derivatives demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on carbonic anhydrase (CA) isoenzymes. Carbonic anhydrases are metalloenzymes that play critical roles in physiological processes such as respiration and acid-base balance. Inhibitors of these enzymes are valuable in treating conditions like glaucoma and epilepsy. Preliminary data show that derivatives of thiazole can inhibit human CA I and II with low nanomolar IC50 values .
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| This compound | TBD | hCA I & II |
3. Antioxidant Activity
Antioxidant properties have also been reported for thiazole derivatives. These compounds can scavenge free radicals and reduce oxidative stress in cells. Studies suggest that the presence of specific functional groups enhances their antioxidant capacity .
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the thiazole ring significantly enhanced antibacterial activity compared to standard antibiotics .
Case Study 2: Inhibition of Carbonic Anhydrase
Another study focused on the synthesis and testing of various thiazole derivatives for CA inhibition. The results highlighted that some compounds exhibited superior inhibition compared to acetazolamide, a known CA inhibitor . This suggests that this compound may have therapeutic potential in conditions where CA inhibition is beneficial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
